

# 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B057956

[Get Quote](#)

## An In-depth Technical Guide to 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone**. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably Olodaterol, a long-acting  $\beta$ 2-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).<sup>[1][2][3]</sup> This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its relevance in drug discovery by outlining the  $\beta$ 2-adrenergic signaling pathway, a critical target in respiratory medicine.

### Molecular Structure and Chemical Identity

**1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone** is an aromatic ketone characterized by a substituted phenyl ring. The core structure consists of an ethanone group attached to a

phenyl ring which is further substituted with a benzyloxy, a hydroxyl, and a nitro group at positions 5, 2, and 3, respectively.

The molecular formula of the compound is  $C_{15}H_{13}NO_5$ .<sup>[1]</sup> Its structure is confirmed by various spectroscopic techniques. The canonical SMILES representation of the molecule is CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)--INVALID-LINK--[O-])O.<sup>[1]</sup>

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone	<sup>[1]</sup>
CAS Number	861841-94-3	<sup>[1]</sup>
Molecular Formula	$C_{15}H_{13}NO_5$	<sup>[1]</sup>
Molecular Weight	287.27 g/mol	<sup>[1]</sup>
Canonical SMILES	<chem>CC(=O)C1=C(C(=CC(=C1)OC2=CC=CC=C2)--INVALID-LINK--[O-])O</chem>	<sup>[1]</sup>
Boiling Point	400.3 °C at 760 mmHg	<sup>[4]</sup>
Density	1.33 g/cm <sup>3</sup>	<sup>[4]</sup>
Solubility	Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate.	<sup>[3]</sup>

## Experimental Data

### Spectroscopic Data

- Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups can be identified by their characteristic absorption bands. The carbonyl (C=O) stretch of the ethanone group is typically observed around  $1700\text{ cm}^{-1}$ , and the asymmetric stretch of the nitro (NO<sub>2</sub>) group appears at approximately  $1520\text{ cm}^{-1}$ .<sup>[1]</sup>

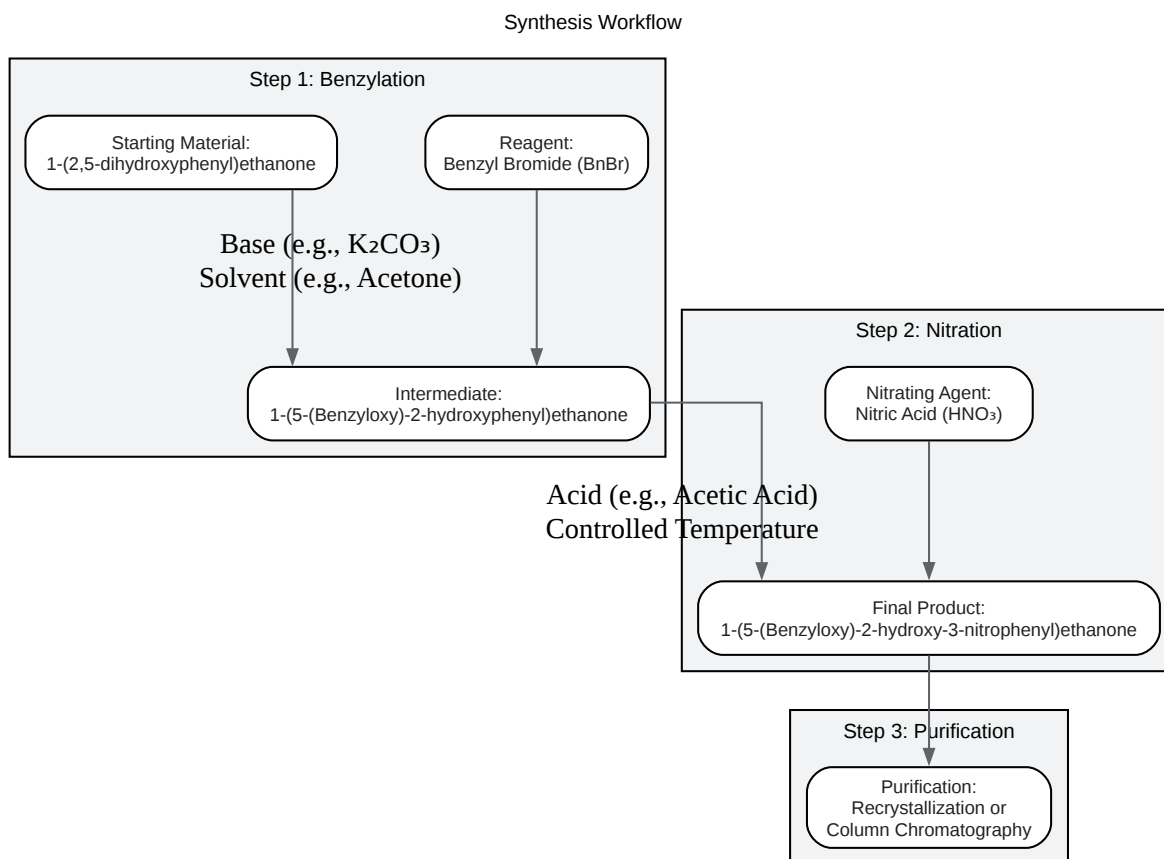
- High-Resolution Mass Spectrometry (HRMS): HRMS data confirms the molecular formula of the compound. The theoretical  $m/z$  for the protonated molecule  $[M+H]^+$  is 288.0874.[\[1\]](#)

While NMR spectroscopy is a crucial technique for structure elucidation, specific chemical shift data for **1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone** were not available in the searched literature.

## Synthesis Protocol

The synthesis of **1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone** is a multi-step process that involves the protection of a hydroxyl group, followed by a regioselective nitration. A general experimental protocol is outlined below.

Experimental Workflow for the Synthesis of **1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone**



[Click to download full resolution via product page](#)

Caption: A three-step synthesis process for **1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone**.

Detailed Methodology:

- Step 1: Benzylation of 1-(2,5-dihydroxyphenyl)ethanone.
  - To a solution of 1-(2,5-dihydroxyphenyl)ethanone in a suitable solvent such as acetone, an equimolar amount of benzyl bromide is added.

- A base, typically potassium carbonate, is added to facilitate the reaction.
- The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is worked up by filtering the solid and evaporating the solvent. The crude product, 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone, is then purified.
- Step 2: Regioselective Nitration.
  - The intermediate from Step 1 is dissolved in a suitable acid, such as glacial acetic acid.
  - The solution is cooled to a low temperature (e.g., 0-5 °C).
  - A nitrating agent, typically nitric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction and ensure regioselectivity.
  - The reaction is stirred for a specified time until completion.
- Step 3: Purification of the Final Product.
  - The reaction mixture is poured into ice-water to precipitate the crude product.
  - The solid is collected by filtration and washed with water.
  - The crude **1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

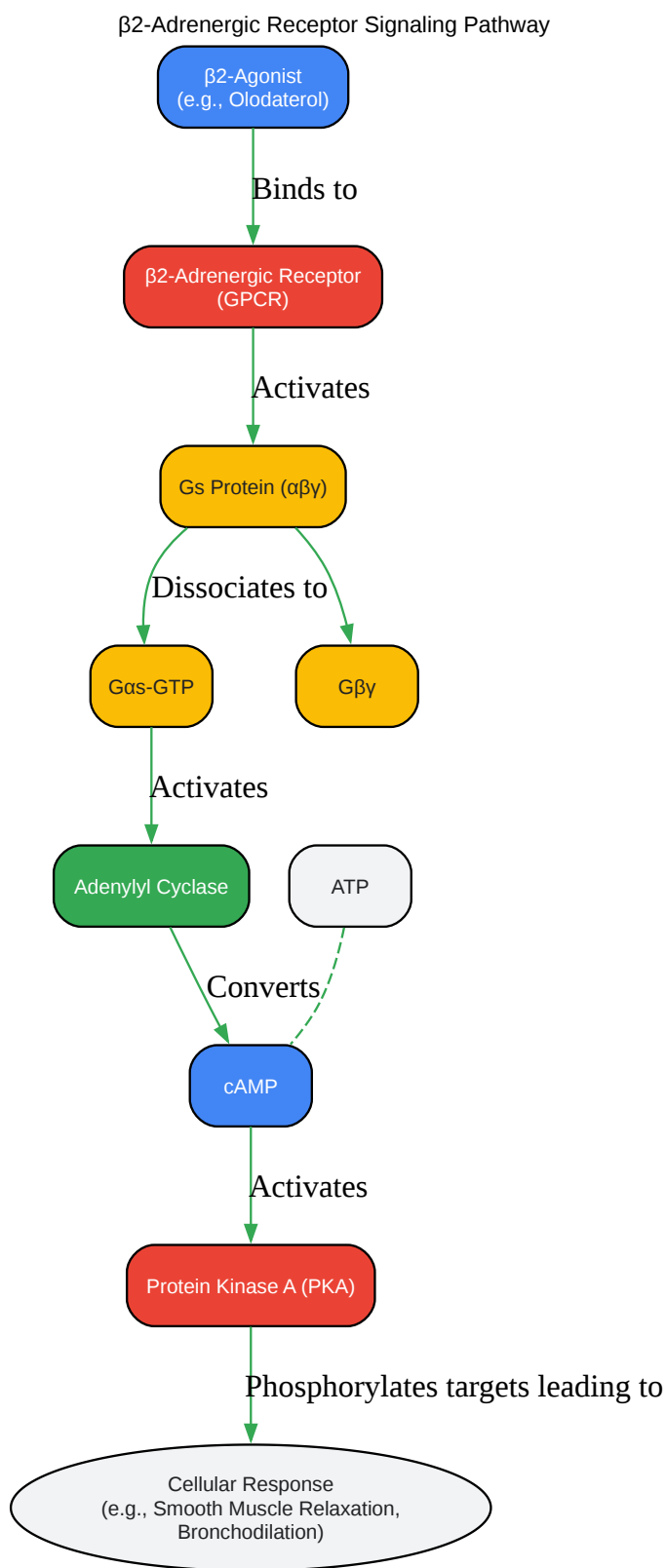
## Role in Drug Discovery: The $\beta$ 2-Adrenergic Signaling Pathway

**1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone** is a crucial intermediate in the synthesis of Olodaterol, a potent and long-acting  $\beta$ 2-adrenoceptor agonist.<sup>[1][2][3]</sup>  $\beta$ 2-adrenoceptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth

muscle of the airways. Their activation leads to bronchodilation, making them a primary target for the treatment of respiratory diseases like COPD and asthma.

The canonical signaling pathway initiated by the activation of the  $\beta$ 2-adrenoceptor is detailed below.

#### Canonical $\beta$ 2-Adrenergic Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Activation of the  $\beta$ 2-adrenergic receptor leads to bronchodilation via the Gs-cAMP-PKA pathway.

Pathway Description:

- **Ligand Binding:** A  $\beta$ 2-agonist, such as Olodaterol, binds to the extracellular domain of the  $\beta$ 2-adrenergic receptor.
- **G-Protein Activation:** This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gs protein. The G $\alpha$ s subunit exchanges GDP for GTP.
- **G-Protein Dissociation:** The activated G $\alpha$ s-GTP subunit dissociates from the G $\beta\gamma$  dimer.
- **Adenylyl Cyclase Activation:** The G $\alpha$ s-GTP subunit binds to and activates the enzyme adenylyl cyclase.
- **cAMP Production:** Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
- **Protein Kinase A Activation:** cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.
- **Cellular Response:** The active PKA phosphorylates various downstream targets within the cell, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in bronchodilation.

## Conclusion

**1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone** is a well-characterized chemical intermediate with significant importance in medicinal chemistry and drug development. Its molecular structure and functional groups make it a versatile precursor for the synthesis of complex pharmaceutical molecules. Its role in the synthesis of the  $\beta$ 2-agonist Olodaterol highlights its relevance in the development of treatments for respiratory diseases. This guide provides essential technical information for researchers and scientists working with this compound and in the broader field of drug discovery targeting the  $\beta$ 2-adrenergic signaling pathway. Further research could focus on exploring novel synthetic routes to improve yield and



efficiency, as well as investigating other potential pharmacological applications of this molecule and its derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | 861841-94-3 | Benchchem [benchchem.com]
- 2. 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | 861841-94-3 [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057956#1-5-benzyloxy-2-hydroxy-3-nitrophenyl-ethanone-molecular-structure-and-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)